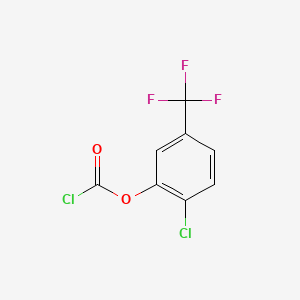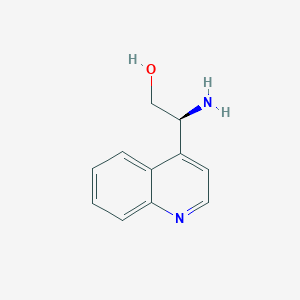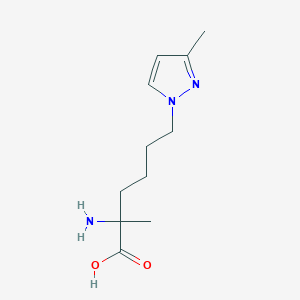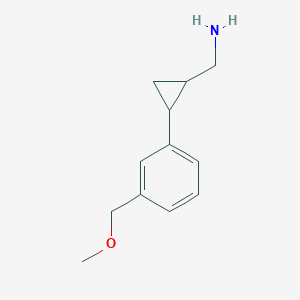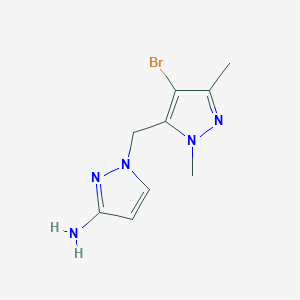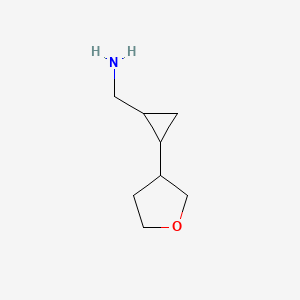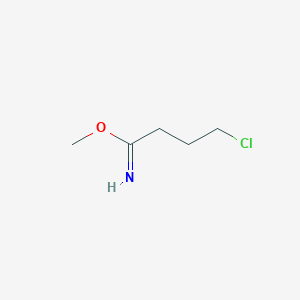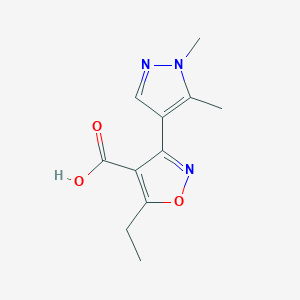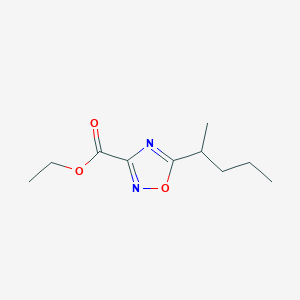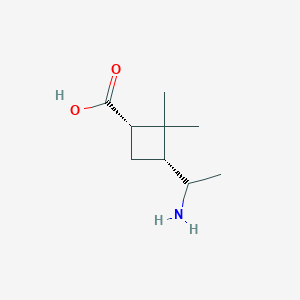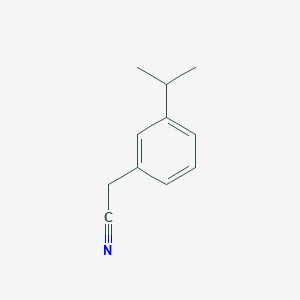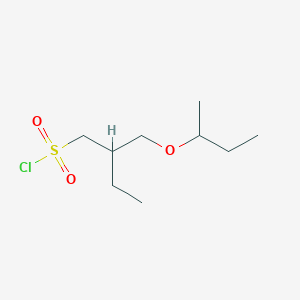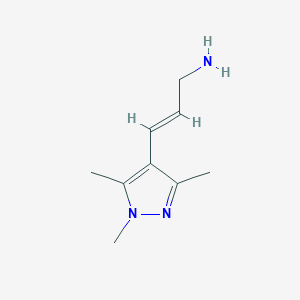
3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups attached to the pyrazole ring and a prop-2-en-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate allyl amine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic attack on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride
- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
Uniqueness
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is unique due to its specific structural features, such as the presence of the prop-2-en-1-amine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-5H,6,10H2,1-3H3/b5-4+ |
InChI Key |
SRTLYBYMIRALNT-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/CN |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


